molecular formula C15H14O B12091309 4-(2,3-Dimethylphenyl)benzaldehyde CAS No. 726136-63-6

4-(2,3-Dimethylphenyl)benzaldehyde

Cat. No.: B12091309
CAS No.: 726136-63-6
M. Wt: 210.27 g/mol
InChI Key: YEYBHBZBJXFESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethylphenyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzaldehyde group substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dimethylbenzene (o-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(2,3-dimethylphenyl)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol, 4-(2,3-dimethylphenyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products:

    Oxidation: 4-(2,3-Dimethylphenyl)benzoic acid.

    Reduction: 4-(2,3-Dimethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Aromatic Aldehyde Derivatives
4-(2,3-Dimethylphenyl)benzaldehyde serves as a valuable building block in the synthesis of various aromatic compounds. Its structure allows for the formation of Schiff bases when reacted with primary amines and pyrroles. These Schiff bases are critical intermediates in the production of dyes and pigments, showcasing the compound's utility in the dye industry .

Case Study: Synthesis of Schiff Bases
In a study focusing on the reaction of this compound with different amines, several Schiff bases were synthesized. These derivatives exhibited distinct colors and properties that are beneficial for their application in colorants and pigments .

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds derived from this compound exhibit antimicrobial properties. For instance, derivatives formed through condensation reactions have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at the aromatic ring can enhance antibacterial activity .

Case Study: Antibacterial Properties
A series of experiments evaluated the antibacterial effects of synthesized derivatives against common pathogens. Results demonstrated that certain modifications increased potency significantly, indicating potential for development into therapeutic agents .

Material Science

Polymer Additives
In materials science, this compound is used as an additive in polymer formulations to enhance material properties such as UV stability and mechanical strength. Its ability to form cross-linked structures through reactions with other monomers is particularly valuable in creating durable materials .

Case Study: UV-Stabilized Polymers
Research conducted on polymer blends incorporating this compound showed improved resistance to UV degradation compared to conventional formulations. This enhancement is attributed to the compound's ability to absorb UV light and dissipate energy effectively .

Analytical Chemistry

Chromatographic Applications
The compound is also utilized in analytical chemistry as a standard reference material for chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification in complex mixtures .

Summary Table of Applications

Application AreaSpecific Use CaseObservations/Results
Organic SynthesisSynthesis of Schiff basesEnhanced color and properties for dyes
PharmaceuticalAntibacterial agentsIncreased potency with structural modifications
Material SciencePolymer additivesImproved UV stability and mechanical strength
Analytical ChemistryReference material for chromatographic methodsAccurate quantification in complex mixtures

Mechanism of Action

The mechanism by which 4-(2,3-Dimethylphenyl)benzaldehyde exerts its effects depends on the specific reactions it undergoes In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the 2,3-dimethyl substitution.

    4-(2,4-Dimethylphenyl)benzaldehyde: Similar structure but with different methyl group positions.

    4-(3,4-Dimethylphenyl)benzaldehyde: Another isomer with methyl groups at different positions.

Uniqueness: 4-(2,3-Dimethylphenyl)benzaldehyde is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in synthesis and research.

Biological Activity

4-(2,3-Dimethylphenyl)benzaldehyde, a substituted benzaldehyde compound, has garnered attention in recent years for its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a benzaldehyde group attached to a dimethyl-substituted phenyl ring. Its molecular formula is C10H12OC_{10}H_{12}O, and it has a molecular weight of 148.20 g/mol. The structural characteristics contribute to its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 mM
Bacillus anthracis10.0 mM
Pantoea conspicua10.0 mM

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Case Study: Anticancer Effects in Cell Lines

A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, including leukemia and neuroblastoma cells. The results indicated an IC50 value of approximately 0.5 μM for neuroblastoma cells, highlighting its potential as an effective anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : The compound can modulate receptor activity, influencing signaling pathways within cells.
  • Gene Expression Modulation : It has been shown to alter the expression levels of genes associated with apoptosis and cell proliferation .

Toxicological Studies

Toxicity assessments have indicated that this compound exhibits low toxicity in vivo. Studies conducted on animal models revealed no significant adverse effects on hematological or biochemical parameters at therapeutic doses . This safety profile supports further exploration of its therapeutic potential.

Properties

CAS No.

726136-63-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)benzaldehyde

InChI

InChI=1S/C15H14O/c1-11-4-3-5-15(12(11)2)14-8-6-13(10-16)7-9-14/h3-10H,1-2H3

InChI Key

YEYBHBZBJXFESX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.